Silver(II) Pyridine-2-carboxylate
Overview
Description
Silver(II) Pyridine-2-carboxylate is a compound with the molecular formula C12H8AgN2O4 and a molecular weight of 352.071. It appears as a light yellow to brown powder or crystal1. The compound is also known by other names such as Picolinic Acid Silver(II) Salt, Silver(II) Picolinate, and Pyridine-2-carboxylic Acid Silver(II) Salt1.
Molecular Structure Analysis
While specific structural analysis for Silver(II) Pyridine-2-carboxylate was not found, it’s known that pyridine ligands have been utilized with all transition metals in producing an array of metal complexes3. The sp2 lone pair orbital of “N,” directed outward the ring skeleton, is well directed to have overlap with vacant metal orbital in producing an σ bonding interaction3.
Chemical Reactions Analysis
Silver(II) Pyridine-2-carboxylate is classified under Oxidants (Other) in Oxidation Synthetic Reagents1. However, specific chemical reactions involving this compound were not found in the available resources.
Physical And Chemical Properties Analysis
Silver(II) Pyridine-2-carboxylate is a solid at 20 degrees Celsius1. It should be stored at a temperature between 0-10°C1. The compound is sensitive to light and heat1.
Scientific Research Applications
Synthesis and Structural Analysis
- Silver(I) complexes derived from pyridine compounds, including pyridine-2-carboxylate derivatives, have been synthesized and structurally characterized. The studies focused on understanding the geometries and bonding interactions within these complexes (Wei, Wang, & Zhu, 2010).
Surface-Enhanced Raman Spectroscopy (SERS)
- SERS has been used to probe the orientation of pyridine compounds, including pyridine-2-carboxylate derivatives, on colloidal silver surfaces. This technique helps understand the binding geometries and molecular interactions with silver nanoparticles (Dressler, Mastai, Rosenbluh, & Fleger, 2009).
Antimicrobial Applications
- Silver(I) complexes with pyridine-2-carboxylate derivatives have demonstrated potential as novel antimicrobial agents. These complexes have shown improved bactericidal activities compared to traditional silver nitrate solutions (Melaiye, Simons, Milsted, Pingitore, Wesdemiotis, Tessier, & Youngs, 2004).
Coordination Polymers
- Pyridine-2-carboxylate derivatives can form coordination polymers with metal ions like zinc and silver. These polymers have been studied for their structural properties and potential applications in materials science (Ghosh, Savitha, & Bharadwaj, 2004).
DNA Interactions
- Silver(I) complexes involving pyridine-2-carboxylate have been studied for their interactions with DNA, providing insights into the potential use of these complexes in biochemistry and pharmacology (Abu-Youssef, Soliman, Langer, Gohar, Hasanen, Makhyoun, Zaky, & Öhrström, 2010).
Catalytic Applications
- Silver(I) and palladium(II) complexes with pyridine-2-carboxylate derivatives have been synthesized and evaluated for their catalytic activities in reactions like the Heck coupling reaction, demonstrating their potential in organic synthesis (Nielsen, Cavell, Skelton, & White, 2002).
Luminescent Properties
- Silver(I) complexes containing pyridine-2-carboxylate derivatives have been studied for their luminescent properties, offering potential applications in materials science and sensor development (Feazell, Carson, & Klausmeyer, 2005).
Safety And Hazards
Future Directions
The future directions of Silver(II) Pyridine-2-carboxylate are not explicitly stated in the available resources. However, silver carboxylates have been employed in photothermographic imaging materials and as efficient precursors of silver nanoparticles generated by thermal decomposition and chemical vapour deposition2. This suggests potential future applications in these areas.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
pyridine-2-carboxylate;silver | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.Ag/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXVTYGOLNYKET-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Ag] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8AgN2O4-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552021 | |
Record name | pyridine-2-carboxylate;silver | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silver(II) Pyridine-2-carboxylate | |
CAS RN |
14783-00-7 | |
Record name | pyridine-2-carboxylate;silver | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.